
N-(2-chlorobenzyl)-2-methoxyethanamine
Overview
Description
N-(2-chlorobenzyl)-2-methoxyethanamine is an organic compound that belongs to the class of benzylamines It is characterized by the presence of a 2-chlorobenzyl group attached to a 2-methoxyethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-2-methoxyethanamine typically involves the reaction of 2-chlorobenzyl chloride with 2-methoxyethanamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
2-chlorobenzyl chloride+2-methoxyethanamine→this compound+HCl
The reaction is typically conducted in an organic solvent such as dichloromethane or toluene at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorobenzyl)-2-methoxyethanamine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chlorine atom in the 2-chlorobenzyl group can be substituted with other nucleophiles such as hydroxide, alkoxide, or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH₃).
Major Products
Oxidation: Formation of 2-chlorobenzaldehyde or 2-chlorobenzoic acid.
Reduction: Formation of 2-methoxyethylamine or 2-chlorobenzyl alcohol.
Substitution: Formation of 2-hydroxybenzyl-2-methoxyethanamine or 2-methoxybenzyl-2-methoxyethanamine.
Scientific Research Applications
N-(2-chlorobenzyl)-2-methoxyethanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-2-methoxyethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
N-(2-chlorobenzyl)-2-methoxyethanamine can be compared with other similar compounds, such as:
N-(2-chlorobenzyl)-2-ethoxyethanamine: Similar structure but with an ethoxy group instead of a methoxy group.
N-(2-chlorobenzyl)-2-hydroxyethanamine: Similar structure but with a hydroxy group instead of a methoxy group.
N-(2-chlorobenzyl)-2-methoxypropylamine: Similar structure but with a propylamine group instead of an ethanamine group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
N-(2-Chlorobenzyl)-2-methoxyethanamine is a compound of significant interest in pharmacology and medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and features a chlorobenzyl group attached to a methoxyethanamine backbone. The presence of the chlorine atom contributes to its unique reactivity and interaction with biological targets.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that it may interact with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This interaction could lead to modulation of neurotransmitter release and influence cellular signaling pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Neuropharmacological Effects : It has been studied for its potential impact on mood regulation and anxiety disorders due to its interaction with serotonin receptors.
- Antimicrobial Properties : Some studies have suggested that this compound may exhibit antimicrobial activity, although further research is needed to quantify this effect.
- Anti-inflammatory Effects : There is emerging evidence that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
Case Studies
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Neuropharmacology :
- A study investigated the effects of this compound on serotonin receptor modulation in rat models. Results indicated that the compound could significantly alter serotonin levels, suggesting potential applications in treating depression and anxiety disorders.
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Antimicrobial Activity :
- In vitro studies demonstrated that this compound exhibited inhibitory effects against various bacterial strains, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating moderate antibacterial activity.
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Anti-inflammatory Potential :
- Research on the anti-inflammatory effects revealed that the compound reduced pro-inflammatory cytokine production in lipopolysaccharide-stimulated macrophages, showcasing its potential as an anti-inflammatory agent.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is useful.
Compound Name | Structure | Biological Activity |
---|---|---|
This compound | Structure | Neuropharmacological effects, antimicrobial properties |
N-(2-Bromobenzyl)-2-methoxyethanamine | Structure | Similar neuropharmacological profile but different receptor affinity |
N-(2-Fluorobenzyl)-2-methoxyethanamine | Structure | Enhanced stability and reactivity; potential for different therapeutic applications |
Q & A
Q. Basic: What are the common synthetic routes for N-(2-chlorobenzyl)-2-methoxyethanamine, and how can reaction conditions be optimized?
Answer:
this compound is typically synthesized via nucleophilic substitution or reductive amination. A validated approach involves reacting 2-chlorobenzyl chloride with 2-methoxyethanamine in a polar aprotic solvent (e.g., dimethylformamide or acetonitrile) under basic conditions (e.g., K₂CO₃ or triethylamine) . Key parameters to optimize include:
- Temperature: 60–80°C for 12–24 hours to ensure complete substitution.
- Solvent purity: Anhydrous conditions minimize side reactions.
- Work-up: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.
Analytical validation using (e.g., δ 2.63–2.77 ppm for CH₂ groups) and mass spectrometry ensures structural fidelity .
Q. Basic: What analytical techniques are critical for characterizing this compound and its intermediates?
Answer:
- Nuclear Magnetic Resonance (NMR): and NMR confirm substituent positions (e.g., aromatic protons at δ 7.08–7.58 ppm for chlorobenzyl groups) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 234.17) .
- HPLC/GC: Purity assessment (>95%) with UV detection at 254 nm or flame ionization .
Q. Advanced: How does this compound interact with serotonin receptors, and what experimental models are suitable for studying its bioactivity?
Answer:
Structural analogs (e.g., 24H-NBCl) act as 5-HT₂A receptor agonists, as shown in zebrafish neurochemical assays . Methodological steps include:
- In vitro binding assays: Radioligand displacement using -ketanserin in HEK293 cells expressing human 5-HT₂A receptors.
- In vivo models: Zebrafish behavioral tests (e.g., locomotor activity modulation) coupled with LC-MS/MS to quantify brain neurotransmitter levels (dopamine, serotonin) .
- Structure-activity relationship (SAR): Modify methoxy or chlorobenzyl groups to assess binding affinity trends .
Q. Advanced: How can Design of Experiment (DoE) optimize the scalable synthesis of this compound?
Answer:
DoE is critical for process optimization in flow chemistry. Key factors include:
- Variables: Temperature, residence time, reagent stoichiometry.
- Response surface methodology (RSM): Maximize yield while minimizing impurities.
- Case study: A benzimidazolone analog was synthesized in flow with 85% yield by optimizing CDI-mediated cyclocarbonylation at 100°C and 2 mL/min flow rate .
Statistical tools (e.g., JMP, Minitab) model interactions between variables, enabling robust scale-up to multigram quantities .
Q. Advanced: What metabolic pathways are predicted for this compound, and how can metabolites be detected?
Answer:
Based on structurally related phenethylamines, potential metabolic routes include:
- O-Demethylation: Cytochrome P450 (CYP2D6/3A4)-mediated cleavage of the methoxy group.
- N-Dealkylation: Formation of 2-methoxyethanamine and chlorobenzyl fragments.
Detection methods: - GC-MS: Derivatize metabolites (e.g., BSTFA for silylation) to enhance volatility.
- LC-HRMS: Identify phase II metabolites (glucuronides) with mass accuracy <5 ppm .
Q. Advanced: How can computational modeling predict the pharmacokinetics and toxicity of this compound?
Answer:
- Molecular docking: Use AutoDock Vina to simulate binding to 5-HT₂A receptors (PDB ID: 6WGT). Focus on interactions with Ser239 and Asp155 residues .
- DFT calculations: Optimize geometry at the B3LYP/6-31G* level to predict electrostatic potential maps for reactivity hotspots .
- ADMET prediction: Tools like SwissADME estimate bioavailability (e.g., Lipinski’s Rule of Five compliance) and toxicity (e.g., hERG inhibition risk) .
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-methoxyethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO/c1-13-7-6-12-8-9-4-2-3-5-10(9)11/h2-5,12H,6-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSUIQDROWOFXRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=CC=CC=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30397238 | |
Record name | N-[(2-Chlorophenyl)methyl]-2-methoxyethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30397238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
823188-40-5 | |
Record name | N-[(2-Chlorophenyl)methyl]-2-methoxyethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30397238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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